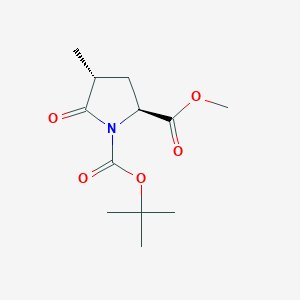

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-7-6-8(10(15)17-5)13(9(7)14)11(16)18-12(2,3)4/h7-8H,6H2,1-5H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLCHNBFNGFDSD-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448927 | |

| Record name | Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196394-49-7 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-methyl-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196394-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate

Abstract

This technical guide provides a comprehensive overview of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate, a chiral building block of significant interest in synthetic organic chemistry and drug discovery. The document delineates its fundamental chemical and physical properties, outlines a representative synthetic pathway, discusses its critical applications, and provides essential safety and handling protocols. The central objective is to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their work. The definitive Chemical Abstracts Service (CAS) number for this compound is 196394-49-7 [1].

Introduction: A Chiral Scaffold for Complex Synthesis

This compound is a protected amino acid derivative that belongs to the family of pyroglutamates. These are cyclic lactams derived from glutamic acid, which provide a conformationally constrained scaffold. The specific stereochemistry at the 2nd and 4th positions, designated as (2S,4R), along with the methyl substitution, makes this molecule a valuable and specific chiral intermediate.

The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a key feature. The Boc group is a widely used protecting group in peptide synthesis and organic chemistry due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. This allows for selective manipulation of other functional groups within the molecule. The methyl ester at the carboxylate position offers another site for chemical modification. Consequently, this compound serves as a versatile starting material for the synthesis of complex target molecules, including pharmaceutical ingredients and other biologically active compounds[1].

Physicochemical and Structural Properties

The precise chemical identity and physical characteristics of a compound are paramount for its application in controlled chemical synthesis. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 196394-49-7 | [1] |

| Molecular Formula | C₁₂H₁₉NO₅ | [1] |

| Molecular Weight | 257.29 g/mol | [1] |

| IUPAC Name | Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methyl-5-oxopyrrolidine-2-carboxylate | N/A |

| Synonyms | (2S-Trans)-4-Methyl-5-oxo-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester | [1] |

| Appearance | Yellow to Light Orange Oil | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

Note: The properties listed are based on available supplier data. Researchers should always refer to the certificate of analysis for lot-specific information.

Synthesis and Manufacturing Principles

The causality behind this synthetic strategy is rooted in the need for orthogonal protecting groups. The synthesis begins with a suitably substituted pyroglutamic acid precursor. The carboxylic acid is first converted to a methyl ester. This is often achieved using methanol in the presence of an acid catalyst like thionyl chloride or by using a milder reagent like trimethylsilyldiazomethane[2]. Following esterification, the secondary amine within the lactam ring is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a catalyst such as 4-dimethylaminopyridine (DMAP)[2]. This sequence prevents unwanted side reactions in subsequent synthetic steps.

Diagram: General Synthetic Workflow

Caption: Generalized synthetic pathway for the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example adapted from established methods for the synthesis of N-Boc-pyroglutamate esters[2]. Note: This protocol is for illustrative purposes and should be optimized for the specific substrate and scale.

-

Esterification:

-

Suspend (2S,4R)-4-methylpyroglutamic acid (1 equivalent) in anhydrous methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases[3].

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes)[3].

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl (2S,4R)-4-methylpyroglutamate.

-

-

N-Boc Protection:

-

Dissolve the crude methyl ester from the previous step in an anhydrous aprotic solvent like dichloromethane (DCM).

-

Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) as a catalyst.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise to the solution.

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove DMAP, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to afford the final product, this compound[1].

-

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a chiral building block for the synthesis of more complex molecules[1][4]. Its constrained cyclic structure and defined stereocenters are often incorporated into drug candidates to impart specific conformational properties, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Key Application Areas:

-

Peptidomimetics: The pyroglutamate core can serve as a mimic of a peptide turn or a constrained amino acid residue in the design of enzyme inhibitors or receptor antagonists.

-

Asymmetric Synthesis: The inherent chirality of the molecule can be used to direct the stereochemical outcome of subsequent reactions, making it a valuable tool in asymmetric synthesis.

-

Novel Heterocyclic Chemistry: The lactam and ester functionalities provide handles for a variety of chemical transformations, enabling the construction of novel heterocyclic systems that are often privileged structures in medicinal chemistry.

Diagram: Role as a Synthetic Intermediate

Caption: Logical flow from the building block to complex target molecules.

Spectroscopic Analysis Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of synthetic compounds. While specific spectra for this exact compound are not publicly available, an expected profile can be predicted based on its structure.

-

¹H NMR (Proton NMR): The spectrum would show characteristic signals for the Boc group (a singlet at ~1.5 ppm integrating to 9H), the methyl ester (a singlet at ~3.7 ppm, 3H), and the methyl group on the ring (a doublet). The protons on the pyrrolidinone ring would appear as complex multiplets in the aliphatic region.

-

¹³C NMR (Carbon NMR): The carbon spectrum would display distinct signals for the carbonyl carbons of the ester and the lactam (~170-175 ppm), the quaternary and methyl carbons of the Boc group, and the carbons of the pyrrolidinone ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong carbonyl stretching frequencies for the lactam (~1700 cm⁻¹) and the ester (~1740 cm⁻¹), as well as C-H stretching bands.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as N-Boc-L-pyroglutamic acid and its esters, can provide guidance[5][6].

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[5][7]. Avoid breathing dust, fumes, or vapors.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C[1]. Some related compounds are noted to be sensitive to moisture and heat, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability[6].

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[5].

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing[5].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice[5].

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen[8].

-

Conclusion

This compound (CAS: 196394-49-7) is a specialized chiral building block with significant potential in modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry, conformationally restricted core, and orthogonally protected functional groups make it an attractive starting material for constructing complex molecular architectures. This guide has provided a technical foundation covering its core properties, synthetic logic, applications, and handling procedures to support its effective use in research and development environments.

References

-

Pharmaffiliates. This compound. [Link]

- Google Patents. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.

-

Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE. [Link]

-

PubChem. (2R,4S)-2-methyl-4-((2-methylpropan-2-yl)oxycarbonylamino)-5-(4-phenylphenyl)pentanoic acid. [Link]

-

ChemRxiv. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

-

PubChem. 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate. [Link]

-

Pharmaffiliates. Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate. [Link]

-

SWGDrug. t-boc Methamphetamine. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: L-Pyroglutamic acid methyl ester. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

What is Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate?

An In-Depth Technical Guide to Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate: A Chiral Building Block for Advanced Synthesis

Introduction and Strategic Overview

This compound (CAS Number: 196394-49-7) is a highly functionalized chiral building block derived from pyroglutamic acid.[1] It is not typically an active pharmaceutical ingredient itself, but rather a valuable intermediate used in complex organic synthesis.[1] Its structure incorporates several key features that make it a strategic component for drug development professionals: a conformationally constrained pyrrolidinone core, stereochemically defined centers at the C2 and C4 positions, and orthogonal protecting groups (N-Boc and a methyl ester) that allow for selective, sequential chemical modifications.

The pyroglutamic acid scaffold is considered a "privileged precursor" in medicinal chemistry, providing a rigid framework that can help to pre-organize pharmacophoric elements in a specific spatial orientation for optimal interaction with biological targets like enzymes and receptors.[2][3] The introduction of a methyl group at the C4 position with a specific (R) configuration provides an additional probe for exploring steric and hydrophobic interactions within a target's binding site, often leading to enhanced potency or selectivity. This guide provides a detailed examination of its properties, a logical synthetic strategy, and its practical applications in the synthesis of complex molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 196394-49-7 | [1] |

| Molecular Formula | C₁₂H₁₉NO₅ | [1] |

| Molecular Weight | 257.29 g/mol | [1] |

| Appearance | Yellow to Light Orange Oil | [1] |

| Synonyms | (2S-Trans)-4-Methyl-5-oxo-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester | [1] |

| Storage | 2-8°C Refrigerator | [1] |

The Strategic Importance in Medicinal Chemistry

The utility of this molecule stems from the specific roles of its constituent parts. Understanding this functionality is key to leveraging it effectively in a drug discovery program.

-

The Pyrrolidinone Core: This five-membered lactam ring provides significant conformational rigidity compared to a linear amino acid. This constraint reduces the entropic penalty upon binding to a target, which can translate to higher binding affinity.

-

C4-Methyl Group: The trans methyl group at the C4 position serves as a critical design element. It introduces a defined stereocenter and steric bulk, allowing chemists to fine-tune the shape of the final molecule. This can be used to improve selectivity for a specific enzyme isoform or receptor subtype, or to block a site of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.

-

Orthogonal Protecting Groups: The presence of two distinct and selectively removable protecting groups is central to its function as a synthetic intermediate.

-

N-Boc Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the ring nitrogen. It is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid), revealing the secondary amine for subsequent coupling reactions.[4][5][6]

-

Methyl Ester: The C2 carboxylate is protected as a methyl ester. This group is stable to the acidic conditions used to remove the Boc group. It can be hydrolyzed (saponified) under basic conditions (e.g., with lithium hydroxide) to yield the free carboxylic acid, enabling amide bond formation at this position.

-

The interplay of these features makes the molecule a versatile scaffold for building complex and stereochemically rich structures.

Caption: Key functional components of the title compound.

Synthesis and Stereochemical Control

While numerous methods exist for modifying pyroglutamic acid, a common and effective strategy for introducing substituents at the C4 position is through the stereoselective alkylation of an enolate intermediate.[3] This approach provides excellent control over the diastereoselectivity of the reaction.

The synthesis of this compound logically starts from the readily available, unmethylated precursor, Methyl N-(tert-butoxycarbonyl)-L-pyroglutamate.[7][8] The key transformation is the introduction of the methyl group at the C4 position.

Causality of Experimental Choices:

-

Enolate Formation: A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) is required.

-

Why a strong base? The alpha-proton on C4 is only weakly acidic and requires a powerful base for complete deprotonation to form the enolate.

-

Why non-nucleophilic? The substrate contains two electrophilic carbonyl centers (ester and lactam). A nucleophilic base (like an alkoxide) could attack these sites, leading to undesired side products. Sterically hindered bases like LDA and LHMDS are ideal for selective deprotonation.

-

Why low temperature (-78 °C)? The enolate is a reactive intermediate. Low temperatures are crucial to prevent side reactions, such as self-condensation or decomposition, and to ensure high stereoselectivity in the subsequent alkylation step.

-

-

Alkylation: An electrophilic methyl source, typically methyl iodide (MeI), is added to the enolate solution.

-

Stereochemical Rationale: The enolate intermediate is not planar. The bulky N-Boc and C2-ester groups on one face of the ring sterically hinder the approach of the electrophile from that side. Consequently, the methyl iodide preferentially attacks from the less hindered, opposite face. Starting with the (2S)-pyroglutamate precursor, this results in the formation of the trans product, yielding the desired (4R) stereochemistry. This diastereoselective control is a cornerstone of modern asymmetric synthesis.

-

Caption: Proposed synthetic workflow for C4-methylation.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF, 10 volumes). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add a solution of Lithium Diisopropylamide (LDA, 1.1 equivalents) to the cold THF. To this solution, add a solution of Methyl N-(tert-butoxycarbonyl)-L-pyroglutamate (1.0 equivalent) in dry THF dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add methyl iodide (1.2 equivalents) to the reaction mixture dropwise. Stir the solution at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography to afford the pure this compound.

Applications and Downstream Synthetic Operations

The title compound is a platform for accessing more complex structures. Its primary value lies in the ability to selectively deprotect either the nitrogen or the carboxylic acid to perform subsequent chemical transformations, such as amide bond formations, which are fundamental in peptide synthesis and drug development.[]

Selective Deprotection Strategies:

-

N-Boc Deprotection (Amine Unmasking):

-

Reagents: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

-

Mechanism: The strong acid protonates the Boc group, leading to its fragmentation into tert-butyl cation (which is scavenged) and carbon dioxide, liberating the secondary amine as a trifluoroacetate salt. A subsequent basic wash neutralizes the salt to yield the free amine.

-

Use Case: Prepares the molecule for N-acylation or coupling to the C-terminus of a peptide chain.

-

-

Methyl Ester Saponification (Carboxylic Acid Unmasking):

-

Reagents: A base such as Lithium Hydroxide (LiOH) in a mixed solvent system like THF/water.

-

Mechanism: The hydroxide ion performs a nucleophilic acyl substitution on the ester carbonyl, hydrolyzing it to the corresponding carboxylate salt. Acidic workup then protonates the salt to give the free carboxylic acid.

-

Use Case: Prepares the molecule for amide bond formation (peptide coupling) with an amine, using standard coupling reagents (e.g., HATU, HOBt/EDC).

-

Caption: Downstream synthetic pathways from the title compound.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for molecular design and construction. Its value is derived from a combination of conformational rigidity, precise stereochemical definition, and the strategic placement of orthogonal protecting groups. For researchers in drug discovery, this compound provides a reliable and versatile starting point for the synthesis of novel, conformationally constrained peptides, peptidomimetics, and other complex molecular architectures, enabling the systematic exploration of chemical space to develop next-generation therapeutics.

References

- CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester. Google Patents.

- EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs. Google Patents.

-

This compound. Pharmaffiliates. Available at: [Link]

-

Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)methylproline Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. Available at: [Link]

-

Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate. Pharmaffiliates. Available at: [Link]

-

PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. University of Naples Federico II. Available at: [Link]

-

Molecular Modification: A Strategy in Drug Discovery and Drug Design. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)methylproline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Methyl N-(tert-Butoxycarbonyl)-L-pyroglutamate | 108963-96-8 | TCI AMERICA [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

Foreword: The Strategic Value of Conformational Constraint in Drug Design

An In-depth Technical Guide to the Synthesis and Application of (2S,4R)-4-Methylpyroglutamate Derivatives and Related Conformationally Constrained Analogs

In the intricate landscape of medicinal chemistry, the ability to control the three-dimensional shape of a molecule is paramount. Unrestrained, flexible molecules can adopt a multitude of conformations, only a fraction of which may be biologically active. This conformational ambiguity often leads to off-target effects and diminished potency. The pyroglutamate scaffold, a rigidified lactam derivative of glutamic acid, offers an elegant solution. By locking the backbone into a pyrrolidone ring, we introduce a significant degree of conformational pre-organization.

This guide focuses on a specific, yet broadly applicable, member of this family: the (2S,4R)-4-methylpyroglutamate derivative. The introduction of a simple methyl group at the C4 position might seem trivial, but it serves as a powerful stereochemical probe. It restricts the ring's puckering, influences the orientation of the C2 carboxylate—the key pharmacophoric element—and provides a vector for exploring steric tolerance within target binding pockets. As we will explore, this subtle modification has profound implications for designing selective modulators of critical biological targets, particularly glutamate receptors.

This document is structured not as a rigid manual, but as a guided exploration into the synthesis, characterization, and application of these valuable scaffolds. We will delve into the causality behind synthetic choices, present self-validating analytical protocols, and ground our discussion in the authoritative literature that forms the bedrock of modern drug discovery.

Part 1: Stereoselective Synthesis of 4-Substituted Pyroglutamates

The primary challenge in synthesizing (2S,4R)-4-methylpyroglutamate lies in the precise installation of the methyl group with the correct trans relationship to the C2 carboxylate. The literature provides several robust strategies, primarily revolving around the modification of readily available chiral precursors like (2S,4R)-4-hydroxyproline or the stereocontrolled addition to a Michael acceptor.

Strategy 1: Synthesis via 4-Oxoproline and Stereoselective Hydrogenation

This is one of the most reliable and scalable approaches. It leverages the commercial availability of (2S,4R)-4-hydroxyproline and proceeds through a 4-methyleneproline intermediate. The key to stereocontrol is the facial selectivity of the hydrogenation step, which is directed by the existing stereocenter at C2.

Rationale: The choice of a hydrogenation-based approach is driven by its high fidelity and predictability. Catalytic hydrogenation is a well-understood, robust reaction that often proceeds with high diastereoselectivity on substrates containing existing chiral centers, especially in cyclic systems. The use of a Boc protecting group is strategic; it enhances solubility in organic solvents and can be removed under acidic conditions without racemization.

Experimental Protocol: Synthesis of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate

(This protocol is adapted from established procedures for the synthesis of 4-alkylproline and pyroglutamate derivatives.[1][2])

Step 1.1: Protection and Oxidation

-

To a solution of (2S,4R)-4-hydroxyproline (1.0 equiv) in a 1:1 mixture of Dioxane/Water, add Sodium Carbonate (2.5 equiv). Cool the mixture to 0 °C.

-

Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) and allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the mixture with 1 M HCl to pH ~3 and extract with Ethyl Acetate. Dry the organic layers over MgSO₄, filter, and concentrate in vacuo to yield Boc-(2S,4R)-4-hydroxyproline.

-

Dissolve the protected acid in anhydrous DCM and cool to 0 °C. Add Dess-Martin periodinane (1.2 equiv) portion-wise. The reaction is monitored by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract with DCM, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield Boc-(2S)-4-oxoproline.

Step 1.2: Wittig Olefination

-

Suspend Methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF under a nitrogen atmosphere. Cool to 0 °C.

-

Add a strong base such as n-Butyllithium (1.4 equiv) dropwise. Allow the resulting ylide to stir for 1 hour at 0 °C.

-

Add a solution of Boc-(2S)-4-oxoproline from the previous step in THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate.

-

Purify the crude product via flash chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield Boc-(2S)-4-methyleneproline.

Step 1.3: Esterification and Stereoselective Hydrogenation

-

Dissolve the 4-methylene proline derivative in Methanol. Add TMS-diazomethane (1.2 equiv) dropwise at 0 °C until a persistent yellow color is observed. Quench any excess with a few drops of acetic acid. Concentrate in vacuo.

-

Dissolve the resulting methyl ester in Methanol in a high-pressure vessel.

-

Add 10 mol% Palladium on Carbon (Pd/C).

-

Pressurize the vessel with Hydrogen gas (50 psi) and stir vigorously for 16 hours.

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite®, washing with Methanol.

-

Concentrate the filtrate to yield the target compound, this compound, typically with high diastereoselectivity (>95:5 dr). The product is then cyclized to the pyroglutamate upon standing or gentle heating.

Caption: Synthesis of (2S,4R)-4-Methylpyroglutamate via a 4-Methylene intermediate.

Strategy 2: Diastereoselective Conjugate Addition

An alternative strategy involves the 1,4-conjugate addition (Michael addition) of a methyl nucleophile to an α,β-unsaturated pyroglutamate. This approach can be highly efficient and stereoselective, with the resident C2 stereocenter directing the incoming nucleophile to the opposite face of the ring.

Rationale: The use of organocuprates (Gilman reagents) is critical for this transformation. Unlike more reactive organolithium or Grignard reagents, which can attack the ester or lactam carbonyls, Gilman reagents exhibit a strong preference for 1,4-addition to α,β-unsaturated systems. The stereoselectivity arises from the thermodynamic preference for the incoming methyl group to occupy a pseudo-equatorial position on the least hindered face of the pyroglutamate ring, trans to the bulky C2 substituent.[3]

Caption: Diastereoselective conjugate addition route to 4-methylpyroglutamates.

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is the cornerstone of chemical synthesis. For a chiral molecule like (2S,4R)-4-methylpyroglutamate, a combination of spectroscopic and physical methods is required to unambiguously confirm its structure and stereochemistry.

Self-Validating Protocol: The combination of NMR (for connectivity and relative stereochemistry), Mass Spectrometry (for molecular weight), and Chiral HPLC or Optical Rotation (for enantiopurity and absolute stereochemistry) creates a self-validating system where each piece of data corroborates the others.

Expected Characterization Data

While a complete, published dataset for the title compound is elusive, we can predict the expected data based on known chemical shifts and properties of analogous structures.[4][5]

| Property | Expected Value / Observation | Rationale & Method |

| Molecular Weight | 257.28 g/mol (for Boc-protected methyl ester) | High-Resolution Mass Spectrometry (HRMS-ESI): Provides the exact mass, confirming the elemental composition. Expected [M+Na]⁺ ion at m/z 280.1155. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.4 (dd, 1H, C2-H), ~2.5-2.8 (m, 1H, C4-H), ~2.4 (m, 1H, C3-Hα), ~2.1 (m, 1H, C3-Hβ), 3.75 (s, 3H, OCH₃), 1.45 (s, 9H, Boc-CH₃), 1.2 (d, 3H, C4-CH₃). | Nuclear Magnetic Resonance: Confirms the carbon skeleton and proton connectivity. The key diagnostic signals are the doublet for the C4-methyl group and the coupling constants between H2, H3, and H4, which help establish the trans relative stereochemistry. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~175 (C5-Lactam C=O), ~172 (C1-Ester C=O), ~150 (Boc C=O), ~82 (Boc C(CH₃)₃), ~58 (C2), ~53 (OCH₃), ~35 (C4), ~33 (C3), ~28 (Boc CH₃), ~15 (C4-CH₃). | NMR: Provides the carbon count and chemical environment. Confirms the presence of all functional groups. |

| Optical Rotation | [α]ᴅ expected to be negative | Polarimetry: Confirms the bulk sample is enantiomerically enriched. The sign and magnitude are compared to related (2S) pyroglutamate structures. |

| Diastereomeric Ratio | >95:5 | Chiral HPLC or ¹H NMR of crude product: Quantifies the stereochemical purity of the final product. |

Part 3: Biological Applications as Glutamate Receptor Modulators

The rigid pyroglutamate scaffold makes it an excellent starting point for designing analogs of the neurotransmitter L-glutamate. By introducing substituents at the C4 position, we can fine-tune the molecule's shape to achieve selective interactions with different glutamate receptor subtypes.[6][7]

Mechanism of Action: Targeting the Glutamatergic Synapse

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its signaling is terminated by Excitatory Amino Acid Transporters (EAATs) that remove glutamate from the synaptic cleft.[8] Dysfunction in this system leads to excitotoxicity, a process implicated in numerous neurological disorders. Conformationally restricted glutamate analogs like 4-methylpyroglutamate can act as selective agonists or antagonists at metabotropic (mGluR) and ionotropic (iGluR) glutamate receptors, or as modulators of EAATs.[7][8]

The (2S,4R) stereochemistry is particularly interesting as it can mimic the "extended" conformation of glutamate, which is often preferred by mGluRs. The C4-methyl group can probe a hydrophobic pocket in the receptor's binding site, potentially enhancing both potency and selectivity.[7]

Caption: Potential sites of action for pyroglutamate derivatives in a glutamatergic synapse.

Protocol: In Vitro Assay for mGluR Agonist Activity

To determine the functional activity of a novel (2S,4R)-4-methylpyroglutamate derivative at a specific mGluR subtype (e.g., mGluR2), a cell-based functional assay measuring changes in intracellular signaling is employed. Group II mGluRs (mGlu2/3) are Gᵢ-coupled, meaning their activation inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels.

Principle: This assay uses HEK293 cells stably expressing the human mGluR2. The cells are stimulated with forskolin to raise intracellular cAMP levels. The ability of the test compound to inhibit this forskolin-induced cAMP accumulation is measured, providing a dose-dependent measure of agonist activity.

Step-by-Step Methodology:

-

Cell Culture: Culture HEK293-hmGluR2 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., geneticin) at 37 °C in a 5% CO₂ incubator.

-

Cell Plating: Seed the cells into 384-well assay plates at a density of 10,000 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of the (2S,4R)-4-methylpyroglutamate test compound in assay buffer (e.g., HBSS with 20 mM HEPES). A typical concentration range would be from 100 µM to 10 pM.

-

Assay Procedure: a. Aspirate the culture medium from the cells and wash once with assay buffer. b. Add the test compound dilutions and a positive control (e.g., L-glutamate) to the appropriate wells. c. Add a solution of forskolin (final concentration ~5 µM) and a phosphodiesterase inhibitor like IBMX (final concentration ~500 µM) to all wells. d. Incubate the plate at 37 °C for 30 minutes.

-

Detection: a. Lyse the cells and measure cAMP levels using a commercially available detection kit, typically based on Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA. b. Read the plate on a suitable plate reader.

-

Data Analysis: a. Convert the raw data to percent inhibition relative to the forskolin-only control. b. Plot the percent inhibition against the log of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal effect).

Data Interpretation: A low EC₅₀ value indicates high potency. By comparing the EC₅₀ and Eₘₐₓ to that of the endogenous ligand, L-glutamate, the compound can be classified as a full or partial agonist. Running the assay in parallel on cells expressing other mGluR subtypes allows for the determination of selectivity.

Conclusion and Future Outlook

The (2S,4R)-4-methylpyroglutamate scaffold represents a subtle yet powerful tool in the arsenal of the medicinal chemist. Its synthesis, while requiring careful stereocontrol, is achievable through robust and well-precedented chemical transformations. As a conformationally constrained glutamate analog, its primary value lies in the rational design of selective modulators for neurological targets. The protocols and strategies outlined in this guide provide a comprehensive framework for synthesizing, characterizing, and evaluating these and related derivatives.

Future work will undoubtedly focus on expanding the diversity of substituents at the C4 position and exploring the resulting structure-activity relationships in greater detail. As our understanding of the structural biology of glutamate receptors deepens, these precisely engineered molecular probes will be invaluable in developing the next generation of therapeutics for a host of challenging neurological and psychiatric disorders.

References

-

Alsibaee, A. M., Aljohar, H. I., Attwa, M. W., Abdelhameed, A. S., & Kadi, A. A. (2023). Investigation of fenebrutinib metabolism and bioactivation using MS3 methodology in ion trap LC/MS. Molecules, 28(10), 4225. [Link]

-

Davies, S. G., & Fletcher, A. M. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 10, 2673–2705. [Link]

-

Jankauskas, T., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]

-

Mayer, F. P., et al. (2015). 'Second-generation' Mephedrone Analogs, 4-MEC and 4-MePPP, Differentially Affect Monoamine Transporter Function. Neuropsychopharmacology, 40(5), 1337–1347. [Link]

-

Ma, D., et al. (2000). Synthesis and Biological Activities of Conformationally Restricted Cyclopentenyl-Glutamate Analogues. The Journal of Organic Chemistry, 65(19), 6064–6074. [Link]

-

Sanz-Cervera, J. F., et al. (2004). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 8(12), 1075-1100. [Link]

-

Ishibashi, H., et al. (2013). Diastereoselective radical addition to γ-alkyl-α-methylene-γ-butyrolactams and the synthesis of a chiral pyroglutamic acid derivative. Beilstein Journal of Organic Chemistry, 9, 1476–1481. [Link]

-

Wang, H., et al. (2014). 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. Organic Letters, 16(22), 6068–6071. [Link]

-

Zhang, Z., et al. (2017). Diastereoselective synthesis of the 4-methylproline derivatives. Tetrahedron: Asymmetry, 28(1), 1-5. [Link]

-

Conti, P., et al. (2007). Synthesis and pharmacological evaluation of novel conformationally constrained homologues of glutamic acid. European Journal of Medicinal Chemistry, 42(10), 1320-1326. [Link]

-

Smith, A. B., et al. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives. Organic Syntheses, 98, 194-226. [Link]

-

Thieme Chemistry. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. Retrieved January 24, 2026, from [Link]

-

Bel-Rhlid, R., et al. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(12), 5261–5269. [Link]

-

Reddy, K. L., & Reddy, C. R. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(32), 4707-4709. [Link]

-

Costi, R., et al. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2021(4), M1291. [Link]

-

De Micheli, C., et al. (1993). Design of new analogues of glutamic acid with a conformationally restricted structure. Il Farmaco, 48(4), 539-550. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21632416, 4-Methyl-proline. Retrieved January 24, 2026, from [Link].

-

Ishibashi, H., et al. (2013). Diastereoselective radical addition to γ-alkyl-α-methylene-γ-butyrolactams and the synthesis of a chiral pyroglutamic acid derivative. Beilstein Journal of Organic Chemistry, 9, 1476-1481. [Link]

-

Ma, J., et al. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. Angewandte Chemie International Edition, 60(19), 10588-10592. [Link]

-

Wikipedia contributors. (2024, January 20). Gabapentin. In Wikipedia, The Free Encyclopedia. Retrieved 20:30, January 24, 2026, from [Link]

-

Fontana, A. C. K., et al. (2013). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry, 56(15), 6137–6149. [Link]

-

Doller, D., et al. (2016). New 4-Functionalized Glutamate Analogues Are Selective Agonists at Metabotropic Glutamate Receptor Subtype 2 or Selective Agonists at Metabotropic Glutamate Receptor Group III. Journal of Medicinal Chemistry, 59(3), 1154-1171. [Link]

Sources

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. Synthesis of 4-(Arylmethyl)proline Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methyl-proline | C6H11NO2 | CID 21632416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of novel conformationally constrained homologues of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New 4-Functionalized Glutamate Analogues Are Selective Agonists at Metabotropic Glutamate Receptor Subtype 2 or Selective Agonists at Metabotropic Glutamate Receptor Group III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of Methyl (2S,4R)-1-Boc-4-methylpyroglutamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the core physical properties of Methyl (2S,4R)-1-Boc-4-methylpyroglutamate, a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. As this molecule is not a widely available commercial product, this document synthesizes data from closely related, well-characterized analogs and provides expert insights into its expected physical characteristics. The principles and methodologies described herein offer a robust framework for the characterization of this and similar novel chemical entities.

Introduction: The Significance of a Chiral Building Block

Methyl (2S,4R)-1-Boc-4-methylpyroglutamate is a functionalized derivative of pyroglutamic acid, a cyclic lactam of glutamic acid. The defined stereochemistry at the C2 and C4 positions, coupled with the N-Boc protecting group and the methyl ester, makes it a valuable chiral building block for the synthesis of complex molecules, including peptidomimetics and pharmacologically active compounds. The physical properties of this molecule are paramount for its purification, handling, and the stereochemical outcome of subsequent reactions.

Core Physical and Chemical Properties

Table 1: Comparison of Calculated and Known Physical Properties of Related Proline and Pyroglutamate Derivatives.

| Property | Methyl (2S,4R)-1-Boc-4-methylproline | Methyl (2S,4R)-1-Boc-4-methylpyroglutamate (Predicted) | (2S)-1-Boc-pyroglutamic acid methyl ester |

| Molecular Formula | C₁₂H₂₁NO₄ | C₁₂H₁₉NO₅ | C₁₁H₁₇NO₅ |

| Molecular Weight | 243.30 g/mol | 257.28 g/mol | 243.26 g/mol |

| Appearance | Likely a colorless oil or low-melting solid | Expected to be a white to off-white solid | White to Almost white powder to crystal[1] |

| Melting Point | Not widely reported | Predicted to be higher than proline analog due to the polar lactam carbonyl | 68-74 °C[1] |

| Boiling Point | Not widely reported | Predicted to be significantly higher than proline analog | 361.6±35.0 °C (Predicted)[1] |

| Solubility | Soluble in common organic solvents like CH₂Cl₂, EtOAc, MeOH | Expected to be soluble in CH₂Cl₂, EtOAc, MeOH, with potentially increased solubility in polar aprotic solvents like DMSO and DMF. Soluble in dichloromethane.[1] | Soluble in dichloromethane.[1] |

| Optical Rotation [α]D | Expected to have a specific rotation | The specific rotation will be a key identifier for this stereoisomer. | [α]22/D -32°, c = 0.5% in chloroform[1] |

Structural and Spectroscopic Characterization

The identity and purity of Methyl (2S,4R)-1-Boc-4-methylpyroglutamate would be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the Boc group protons (a singlet at ~1.4-1.5 ppm), and the methyl group at the C4 position (a doublet). The protons on the pyrrolidine ring will appear as a series of multiplets, and their coupling constants will be crucial for confirming the trans relationship between the substituents at C2 and C4.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the ester carbonyl, the lactam carbonyl, the carbamate carbonyl of the Boc group, and the carbons of the pyrrolidine ring and the methyl groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The expected [M+H]⁺ or [M+Na]⁺ ions would provide a precise mass measurement consistent with the molecular formula C₁₂H₁₉NO₅.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester, the lactam, and the urethane of the Boc group, typically in the range of 1650-1750 cm⁻¹.

Experimental Protocols for Physical Property Determination

For any newly synthesized batch of Methyl (2S,4R)-1-Boc-4-methylpyroglutamate, the following experimental protocols are recommended for rigorous characterization.

Melting Point Determination

Methodology:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

Causality: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. The presence of impurities will broaden and depress the melting point.

Optical Rotation Measurement

Methodology:

-

A solution of the compound is prepared at a known concentration (c, in g/100 mL) in a specified solvent (e.g., chloroform).

-

The solution is transferred to a polarimeter cell of a known path length (l, in decimeters).

-

The observed rotation (α) is measured at a specific temperature (T) and wavelength (D-line of sodium, 589 nm).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c).

Causality: The sign and magnitude of the specific rotation are unique physical constants for a chiral molecule and are critical for confirming its enantiomeric purity.

Caption: Workflow for determining the specific optical rotation.

The Role of Stereochemistry in Physical Properties

The defined stereochemistry at C2 ((S)) and C4 ((R)) dictates the three-dimensional arrangement of the atoms in Methyl (2S,4R)-1-Boc-4-methylpyroglutamate. This specific spatial orientation influences how the molecules pack in a crystal lattice, thereby affecting properties like melting point and solubility. Furthermore, the interaction with plane-polarized light, which gives rise to its specific optical rotation, is a direct consequence of this chirality.

Caption: Influence of stereochemistry on physical properties.

Conclusion

While direct, cataloged physical properties for Methyl (2S,4R)-1-Boc-4-methylpyroglutamate are not currently in the public domain, a comprehensive understanding of its expected characteristics can be achieved through the analysis of closely related analogs and the application of fundamental principles of physical organic chemistry. The experimental protocols outlined in this guide provide a self-validating system for the characterization of this and other novel chiral building blocks, ensuring the scientific integrity of research and development efforts that utilize these important molecules.

References

Sources

Spectroscopic Elucidation of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate, a key chiral building block in contemporary organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide, grounded in the fundamental principles of spectroscopic analysis and data from closely related analogs, serves as an authoritative predictive resource.

Introduction

This compound (C₁₂H₁₉NO₅, Mol. Wt.: 257.29 g/mol ) belongs to a class of substituted pyroglutamates that are integral to the synthesis of complex molecular architectures, including peptidomimetics and pharmacologically active agents. The precise stereochemical configuration of this molecule, specifically the (2S,4R) arrangement, imparts unique conformational constraints that are of significant interest in drug design. Accurate structural confirmation is therefore paramount, and is achieved through a combination of spectroscopic techniques. This guide will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its pyrrolidinone core, tert-butoxycarbonyl (Boc) protecting group, methyl ester, and a methyl group at the 4-position, presents several key features that will be distinguishable in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide definitive information on its structure and stereochemistry.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is expected to be complex due to the chiral centers and the resulting diastereotopic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the steric environment.

Expected ¹H NMR Data (Predicted, based on similar structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| C(CH₃)₃ (Boc) | ~1.45 | s | - | 9H |

| CH₃ (at C4) | ~1.20 | d | ~7.0 | 3H |

| H3a (CH₂) | ~2.00 - 2.20 | m | - | 1H |

| H3b (CH₂) | ~2.40 - 2.60 | m | - | 1H |

| H4 (CH) | ~2.60 - 2.80 | m | - | 1H |

| OCH₃ (Ester) | ~3.75 | s | - | 3H |

| H2 (CH) | ~4.50 | dd | ~9.0, 4.0 | 1H |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex multiplets expected for the pyrrolidinone ring protons. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of CDCl₃.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Expected ¹³C NMR Data (Predicted, based on similar structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ (Boc) | ~28.0 |

| CH₃ (at C4) | ~15.0 |

| C3 (CH₂) | ~35.0 |

| C4 (CH) | ~38.0 |

| OCH₃ (Ester) | ~52.5 |

| C2 (CH) | ~58.0 |

| C(CH₃)₃ (Boc) | ~81.0 |

| C=O (Amide) | ~175.0 |

| C=O (Ester) | ~172.0 |

| C=O (Boc) | ~154.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is anticipated to be dominated by strong absorptions from the three carbonyl groups.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide, lactam) | ~1700 - 1720 | Strong |

| C=O (Ester) | ~1735 - 1750 | Strong |

| C=O (Carbamate, Boc) | ~1680 - 1700 | Strong |

| C-H (sp³ alkane) | ~2850 - 3000 | Medium |

| C-O (Ester, carbamate) | ~1150 - 1250 | Strong |

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for oils and solids, requiring minimal sample preparation. The presence of three distinct carbonyl stretching frequencies can be attributed to the different electronic environments of the amide, ester, and carbamate groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Apply a small drop of the neat oil directly onto the ATR crystal.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: Perform a background correction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 258.1336 | Protonated molecule (High-Resolution MS) |

| [M+Na]⁺ | 280.1155 | Sodium adduct (Common in ESI) |

| [M-C₄H₉]⁺ or [M-56]⁺ | 201.08 | Loss of the tert-butyl group from Boc |

| [M-Boc+H]⁺ or [M-100]⁺ | 158.08 | Loss of the entire Boc group |

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the title compound, typically producing the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).

-

Acquisition Parameters:

-

Acquire in positive ion mode.

-

Scan range: m/z 50 - 500.

-

-

Data Analysis: Identify the molecular ion and common adducts. For HRMS, compare the measured m/z with the calculated exact mass to confirm the elemental formula.

Visualization of Experimental Workflow

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification of this compound. By combining the detailed information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight confirmation from mass spectrometry, researchers can confidently ascertain the identity and purity of this important chiral intermediate. The predicted data and protocols herein serve as a valuable resource for scientists engaged in the synthesis and application of this and related molecules.

References

-

Pharmaffiliates. This compound. [Link]

-

PubChem. 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)-. [Link]

-

Caporale, A., O'Loughlin, J., Ortin, Y., & Rubini, M. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 20(32), 6324-6328. [Link]

-

Lin, T.-Y. (1982). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-. University of Nebraska - Lincoln. [Link]

- Google Patents.

An In-Depth Technical Guide to Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. alfachemic.com [alfachemic.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. Boc-L-Pyroglutamic acid methyl ester | 108963-96-8 [chemicalbook.com]

- 9. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

A Technical Guide to Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the demand for stereochemically pure and structurally complex molecules is incessant. Chiral building blocks serve as the foundational elements in the construction of these sophisticated active pharmaceutical ingredients (APIs). Among these, substituted pyroglutamates, conformationally constrained analogs of glutamic acid, have garnered significant attention. This guide provides an in-depth technical overview of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate , a valuable chiral intermediate in organic synthesis and drug discovery.

This compound, with its defined stereochemistry at the C2 and C4 positions of the pyroglutamate core, offers a rigid scaffold that can be strategically elaborated to access a diverse range of molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester at the C2 position allows for selective chemical manipulation, making it a versatile tool for synthetic chemists.

Chemical Identity and Properties

This compound is a derivative of pyroglutamic acid, a five-membered lactam. The specific stereochemistry, (2S,4R), dictates the spatial orientation of the methoxycarbonyl group and the methyl group on the pyrrolidinone ring.

Synonyms and Identifiers

Identifying a chemical entity across various databases and literature is crucial for comprehensive research. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| Systematic Name | 1-(tert-Butyl) 2-methyl (2S,4R)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate |

| Common Synonym | (2S-Trans)-4-Methyl-5-oxo-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester[1] |

| CAS Number | 196394-49-7[1] |

| Molecular Formula | C₁₂H₁₉NO₅[1] |

| Molecular Weight | 257.29 g/mol [1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Appearance | Yellow to Light Orange Oil | [1] |

| Storage | 2-8°C Refrigerator | [1] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from related compounds |

Diastereoselective Synthesis

The synthesis of this compound requires precise control over the stereochemistry at the C4 position. A general and highly diastereoselective route to access all four diastereoisomers of Boc-protected 4-methylproline carboxylates has been developed, which can be adapted for the synthesis of the target pyroglutamate derivative. The key to this synthesis is the diastereoselective alkylation of a pyroglutamate enolate.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the diastereoselective synthesis, starting from a readily available chiral precursor like L-pyroglutamic acid. The critical step involves the introduction of the methyl group at the C4 position with the desired (R) configuration relative to the existing (S) stereocenter at C2.

Sources

A Guide to the Stability and Storage of Boc-Protected Pyroglutamates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Boc-Pyroglutamates in Synthesis

Boc-L-pyroglutamic acid and its derivatives are indispensable chiral building blocks in modern medicinal chemistry and peptide synthesis. The pyroglutamate moiety provides conformational rigidity, while the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable shield for the nitrogen atom, preventing unwanted reactions during complex synthetic sequences.[1][2] This unique combination is leveraged in the synthesis of a wide array of pharmaceuticals, including neuropeptide analogues and other bioactive compounds, where stability and stereochemical integrity are paramount.[1]

However, the very features that make these reagents powerful also define their vulnerabilities. A comprehensive understanding of their stability profile is not merely an academic exercise; it is a prerequisite for reproducible results, efficient process development, and the assurance of final product quality. This guide provides a detailed examination of the factors governing the stability of Boc-protected pyroglutamates, offering field-proven insights into their degradation pathways, optimal storage conditions, and a robust protocol for empirical stability assessment.

Physicochemical Characteristics and Inherent Stability

Boc-L-pyroglutamic acid is typically supplied as a white to off-white crystalline powder. Its structure combines the acid-labile Boc group with a five-membered lactam (amide) ring, each with distinct chemical susceptibilities.

Table 1: Physicochemical Properties of Boc-L-Pyroglutamic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₅ | [1] |

| Molecular Weight | 229.24 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 117 - 119 °C | [1] |

| Storage (Solid) | 0 - 8 °C, desiccated | [1] |

The Boc group is notoriously stable under basic and nucleophilic conditions, which allows for orthogonal protection strategies in multi-step synthesis.[3] Conversely, it is highly sensitive to acidic conditions. The pyroglutamate lactam ring, being a cyclic amide, is susceptible to hydrolysis under both strongly acidic and basic conditions, which can lead to ring-opening. A patent for the synthesis of a Boc-L-pyroglutamic acid ester highlights that high moisture content can accelerate the hydrolysis of the pyroglutamate ring.[4]

Mechanisms of Degradation: A Tale of Two Moieties

The degradation of Boc-protected pyroglutamates primarily proceeds via two independent pathways: cleavage of the Boc protecting group or opening of the pyroglutamate lactam ring. The dominant pathway is dictated by the specific environmental conditions, particularly pH and temperature.

Pathway A: Acid-Catalyzed Boc Group Cleavage

This is the most common and well-understood degradation pathway, intentionally exploited for deprotection in synthesis. The reaction proceeds readily in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][5] The mechanism involves initial protonation of the carbamate oxygen, which weakens the C-O bond, leading to the loss of a stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free pyroglutamate and carbon dioxide gas.[6]

Kinetic studies have shown that the rate of this reaction can exhibit a second-order dependence on the acid concentration, meaning that small increases in acidity can lead to a significant acceleration of degradation.[7]

Caption: Acid-catalyzed cleavage of the Boc group.

Pathway B: pH-Mediated Hydrolysis of the Lactam Ring

The five-membered lactam ring of pyroglutamate is susceptible to hydrolysis, particularly under strongly basic conditions. This reaction involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to break the C-N bond, yielding the corresponding Boc-protected glutamic acid derivative.

While less common under typical handling conditions, this pathway is a critical consideration in formulating solutions or during workup procedures involving basic washes. Studies on pyroglutamic acid itself confirm its lability at pH values above 13.[8] Furthermore, research has shown that N-acylated lactams, such as N-Boc-pyroglutamate, can undergo regioselective ring-opening with various nucleophiles.[9]

Pathway C: Thermal Degradation

In the absence of strong acids, the Boc group can be cleaved thermally.[10] This typically requires elevated temperatures, often above 150 °C or at reflux in certain solvents.[5] This degradation route is particularly relevant for analytical techniques that involve high temperatures, such as gas chromatography, or for synthetic steps requiring heat. The process is believed to involve a concerted proton transfer with the release of isobutylene gas.[10]

Key Factors Influencing Stability

A proactive approach to stability requires controlling the environmental factors that accelerate the degradation pathways described above.

-

Temperature: As with most chemical reactions, degradation rates increase with temperature. For Boc-pyroglutamates, this affects both thermal deprotection and the rate of hydrolysis. To ensure long-term integrity, storing the material at reduced temperatures is the most effective control measure.

-

pH and Acidity/Basicity: This is arguably the most critical factor for stability in solution. Even trace amounts of acidic or basic impurities can catalyze degradation over time. The Boc group's lability in acid and the lactam's susceptibility to base-catalyzed hydrolysis make pH control essential. Solutions should be prepared in neutral, well-buffered systems if storage is required.

-

Moisture (Water): Water is a reactant in the hydrolysis of the lactam ring. For solid-state storage, exposure to atmospheric moisture can be detrimental over the long term. Storing the solid material under desiccated conditions is crucial.[4]

-

Solvents: The choice of solvent for storing solutions is critical. Protic solvents may participate in degradation pathways. Aprotic solvents are generally preferred for short-term storage, but stability must be empirically verified.

Recommended Storage and Handling Conditions

Based on the chemical principles and supplier recommendations, the following conditions are advised to maximize the shelf-life and preserve the purity of Boc-protected pyroglutamates.

Table 2: Recommended Storage Conditions

| State | Condition | Temperature | Atmosphere | Duration | Rationale & Causality |

| Solid | Long-Term | -20°C to 8°C[1] | Dry, Inert (e.g., Argon) | > 1 year | Minimizes thermal degradation and hydrolytic pathways. An inert atmosphere prevents potential long-term oxidative damage. |

| Solid | In-Use (Lab Bench) | Room Temperature | Tightly sealed, desiccated | Short periods | Minimizes moisture uptake. Avoid prolonged exposure to ambient conditions. |

| Solution | Short-Term | ≤ -20°C | Anhydrous aprotic solvent | Days to weeks (must be verified) | Reduces kinetic rates of degradation. Aprotic solvents (e.g., Dichloromethane, THF) prevent participation in hydrolysis. Avoid acidic or basic media. |

| Solution | Working Solution | As per protocol | N/A | Hours | Solutions should be prepared fresh for immediate use to avoid degradation that can affect stoichiometry and yield. |

Experimental Protocol: A Self-Validating System for Stability Assessment

To ensure the reliability of synthetic processes, it is often necessary to empirically determine the stability of a specific Boc-pyroglutamate derivative under process-relevant conditions. A forced degradation study is the authoritative method for this purpose. It serves to identify potential degradants and establish a "stability-indicating" analytical method capable of separating the parent compound from these impurities.[11][12]

Objective

To develop a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for a Boc-pyroglutamate derivative and to identify its primary degradation pathways under various stress conditions as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2).[11]

Materials and Equipment

-

Boc-pyroglutamate derivative of interest

-

HPLC system with UV/Vis or DAD detector

-

C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA) or formic acid

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated oven and photostability chamber

-

pH meter and analytical balance

Experimental Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 7. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. onyxipca.com [onyxipca.com]

- 12. sgs.com [sgs.com]

Technical Guide: Safe Handling and Application of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate

This guide provides a comprehensive overview of the chemical properties, safe handling procedures, and potential hazards associated with Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate. The information herein is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is synthesized from data on structurally similar compounds, including Methyl N-(tert-Butoxycarbonyl)-L-pyroglutamate, and general principles of laboratory safety for N-Boc protected amino acid esters. All procedures should be conducted with a thorough risk assessment for the specific experimental conditions.

Compound Identification and Properties

This compound is a chiral building block commonly utilized in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group and the pyroglutamate core makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 196394-49-7 | [1][2] |

| Molecular Formula | C12H19NO5 | [1] |

| Molecular Weight | 257.29 g/mol | [1][3] |

| Appearance | Yellow to Light Orange Oil | [1] |

| Storage | 2-8°C, Refrigerator | [1] |

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not available, an assessment of its structural components and related molecules allows for a presumptive hazard evaluation.

-

Potential Hazards: Based on the SDS for the closely related Methyl N-(tert-Butoxycarbonyl)-L-pyroglutamate, this compound is not classified as hazardous. However, as with any laboratory chemical, it should be handled with care to minimize exposure.

-

Reactivity: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions.[4] This reaction generates isobutylene and carbon dioxide. Contact with strong acids should be avoided unless it is a desired part of a synthetic procedure. The compound is also incompatible with strong oxidizing agents.[5]

-

Thermal Decomposition: Upon combustion, this compound may produce hazardous decomposition products including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[5]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when working with this compound. The causality behind these recommendations is to create a multi-layered defense against potential chemical exposure.

Engineering Controls

-